molecular formula C11H9ClN2O3 B2818417 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925606-83-3

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B2818417
CAS No.: 925606-83-3
M. Wt: 252.65
InChI Key: GGQJAHFALXYTLW-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenoxy methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenoxy Methyl Group: The chlorophenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chlorophenol with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenoxyacetic acid: A related compound with similar structural features but different biological activities.

    4-chlorophenoxyacetic acid: Another similar compound used as a plant growth regulator.

Uniqueness

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a pyrazole ring and a chlorophenoxy methyl group, which confer distinct chemical and biological properties

Biological Activity

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₉ClN₂O₃ and a molecular weight of approximately 252.66 g/mol. Its structure includes a pyrazole ring, a chlorophenoxy group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by inflammation. This compound's effectiveness in reducing inflammation can be attributed to its ability to modulate cytokine production and inhibit the activity of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it relevant in the development of new antimicrobial agents.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The chlorophenoxy group is believed to enhance the compound's binding affinity to target enzymes or receptors, influencing various biochemical pathways. Ongoing research aims to elucidate these interactions further, focusing on enzyme inhibition and receptor modulation .

Case Studies and Experimental Data

A review of recent studies highlights the compound's potential in various applications:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing promising results:
    Cell LineIC50 (µM)Description
    MCF715.0Breast cancer cell line
    A54926.0Lung cancer cell line
    HepG212.5Liver cancer cell line

These results suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its anticancer properties .

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development in both anti-inflammatory and anticancer therapies. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific targets.

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-10(8)17-7-14-9(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJAHFALXYTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C(=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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